![molecular formula C13H12FNO B8159886 3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159886.png)
3'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 3 position, and an amine group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amine group can act as a nucleophile, allowing the compound to undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while oxidation can produce quinones or other oxidized forms.
科学的研究の応用
3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
作用機序
The mechanism of action of 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets .
類似化合物との比較
- 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-amine
- 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness: 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug design and development .
特性
IUPAC Name |
4-(3-fluorophenyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-8-10(5-6-12(13)15)9-3-2-4-11(14)7-9/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLSGHVEWVYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
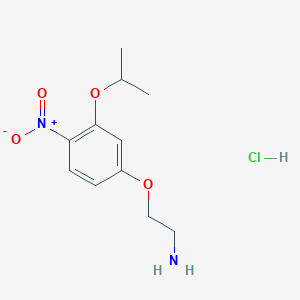
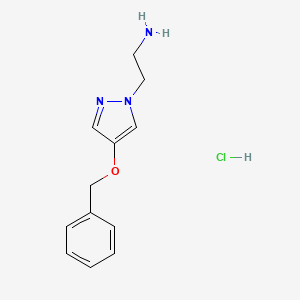
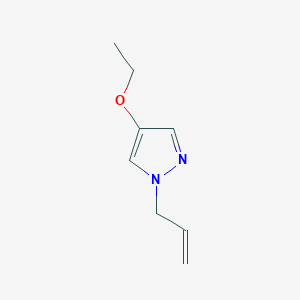
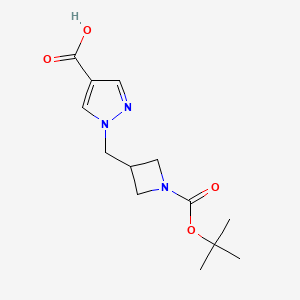
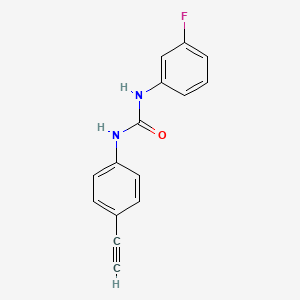
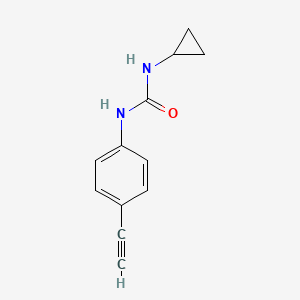

![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8159844.png)
![3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159862.png)
![3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8159880.png)
![4'-Fluoro-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8159900.png)
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159920.png)
